molecular formula C7H10O4 B1250666 Gabosine A

Gabosine A

Cat. No. B1250666
M. Wt: 158.15 g/mol
InChI Key: YNPFEYUTCGDFDD-QPPQHZFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gabosine A is a natural product found in Streptomyces cellulosae with data available.

Scientific Research Applications

Synthesis and Structural Insights

  • Gabosine A, part of the gabosines family, has been a subject of extensive synthetic research due to its unique structure and biological activities. Researchers have achieved multistep total syntheses of natural gabosine H and non-natural gabosines using chemoenzymatic approaches (Tibhe et al., 2016). This has enhanced understanding of their chemical structures and configurations.
  • The total synthesis of various gabosines, including gabosine A, has been reviewed, highlighting different strategies and methods used for their preparation. This also includes discussion on future research directions in this area (Mac et al., 2012).

Biological Properties and Applications

  • Gabosines, including gabosine A, have demonstrated DNA-binding properties. These findings are crucial for understanding their potential biological and therapeutic applications (Tang et al., 2000).
  • The biosynthesis of gabosines A-C was investigated, revealing that they are formed via a pentose phosphate pathway, differing from the shikimate pathway. This discovery broadens the understanding of biosynthetic pathways for naturally occurring compounds (Höfs et al., 2000).

properties

Product Name

Gabosine A

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

(4R,5R,6S)-4,5,6-trihydroxy-2-methylcyclohex-2-en-1-one

InChI

InChI=1S/C7H10O4/c1-3-2-4(8)6(10)7(11)5(3)9/h2,4,6-8,10-11H,1H3/t4-,6-,7-/m1/s1

InChI Key

YNPFEYUTCGDFDD-QPPQHZFASA-N

Isomeric SMILES

CC1=C[C@H]([C@H]([C@@H](C1=O)O)O)O

Canonical SMILES

CC1=CC(C(C(C1=O)O)O)O

synonyms

gabosine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.